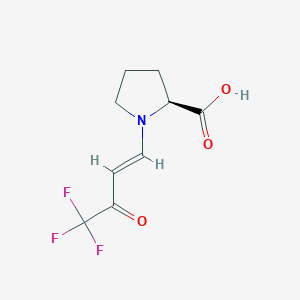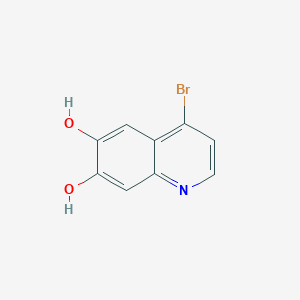
4-Bromoquinoline-6,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromoquinoline-6,7-diol is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a bromine atom at the 4th position and hydroxyl groups at the 6th and 7th positions on the quinoline ring. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-6,7-diol typically involves the bromination of quinoline derivatives followed by hydroxylation. One common method is the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation can be achieved using various oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form hydrogen-substituted derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogen-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromoquinoline-6,7-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Chloroquinoline-6,7-diol: Similar structure but with a chlorine atom instead of bromine.
4-Fluoroquinoline-6,7-diol: Similar structure but with a fluorine atom instead of bromine.
4-Iodoquinoline-6,7-diol: Similar structure but with an iodine atom instead of bromine
Uniqueness: 4-Bromoquinoline-6,7-diol is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it distinct from its halogen-substituted analogs .
Propriétés
Formule moléculaire |
C9H6BrNO2 |
|---|---|
Poids moléculaire |
240.05 g/mol |
Nom IUPAC |
4-bromoquinoline-6,7-diol |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-11-7-4-9(13)8(12)3-5(6)7/h1-4,12-13H |
Clé InChI |
NLQYYMJGKYXZFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C=C(C(=CC2=C1Br)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Iodobenzo[d]isoxazole](/img/structure/B15329425.png)
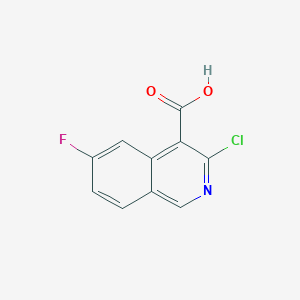
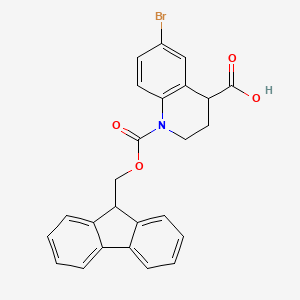

![N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine](/img/structure/B15329451.png)

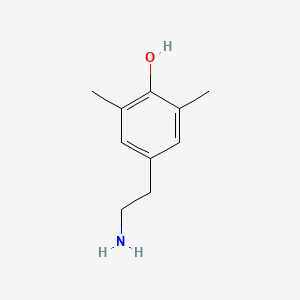
![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)
![[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine](/img/structure/B15329462.png)

![N-[3-[2-amino-7-[5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15329486.png)
